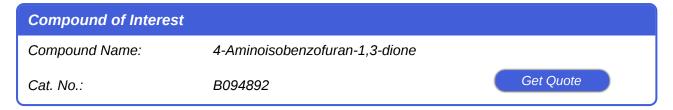


Spectroscopic and Synthetic Profile of 4-Aminoisobenzofuran-1,3-dione: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathways related to **4-Aminoisobenzofuran-1,3-dione** (CAS No: 17395-99-2). This compound is a valuable intermediate in medicinal chemistry and materials science, serving as a precursor for a variety of complex heterocyclic systems with potential therapeutic applications.[1]

Core Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **4-Aminoisobenzofuran-1,3-dione**. The following sections and tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of **4- Aminoisobenzofuran-1,3-dione** by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Data



The proton NMR spectrum is characterized by signals from the amino group and the aromatic ring protons. In a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, the amino protons (NH₂) typically appear as a singlet.[1] The aromatic region is expected to show a more complex splitting pattern due to the coupling between the adjacent protons.

Proton	Chemical Shift (δ) ppm	Multiplicity	Solvent
-NH ₂	3.9	Singlet	DMSO-d ₆
Aromatic-H	Data not available	-	-

¹³C NMR Data

Quantitative ¹³C NMR data for **4-Aminoisobenzofuran-1,3-dione** is not readily available in the surveyed literature. However, the spectrum is expected to show signals corresponding to the eight carbon atoms in the molecule, including two carbonyl carbons, and six aromatic carbons (four CH and two quaternary).

Carbon	Chemical Shift (δ) ppm
Carbonyl (C=O)	Data not available
Aromatic (C-NH ₂)	Data not available
Aromatic (C-H)	Data not available
Aromatic (quaternary)	Data not available

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-Aminoisobenzofuran- 1,3-dione**. The spectrum is expected to show characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, and the anhydride C=O bonds.



Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch (amine)	Data not available
C=O Stretch (anhydride)	Data not available
C-N Stretch (aromatic amine)	Data not available
Aromatic C-H Stretch	Data not available

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For **4-Aminoisobenzofuran-1,3-dione**, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₈H₅NO₃.[1]

Parameter	Value
Molecular Formula	C ₈ H ₅ NO ₃
Molecular Weight	163.13 g/mol
Experimental Mass (m/z)	Data not available
Calculated Exact Mass	163.0269

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **4- Aminoisobenzofuran-1,3-dione** are not extensively documented. However, standard procedures for each technique would be employed.

NMR Spectroscopy (General Protocol)

- Sample Preparation: A sample of **4-Aminoisobenzofuran-1,3-dione** (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).



- ¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy (General Protocol)

- Sample Preparation: For solid samples, the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory can be used with the neat solid.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected first and subtracted from the sample spectrum.

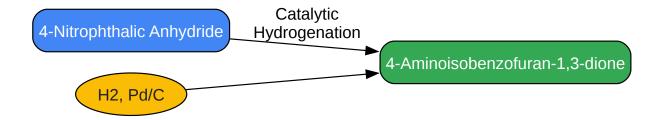
Mass Spectrometry (General Protocol)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.
- Ionization: An appropriate ionization technique is used, such as electrospray ionization (ESI) for HRMS analysis.
- Data Acquisition: The mass spectrum is acquired on a high-resolution mass spectrometer (e.g., time-of-flight (TOF) or Orbitrap). The instrument is calibrated to ensure high mass accuracy.

Synthetic and Reaction Workflows

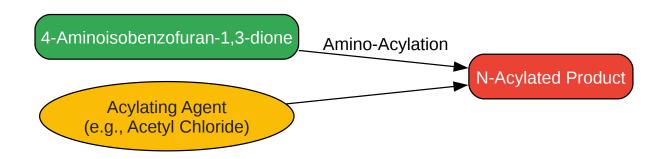
4-Aminoisobenzofuran-1,3-dione is a versatile building block in organic synthesis. The following diagrams illustrate its primary synthesis route and a common derivatization reaction.





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Caption: Synthesis of **4-Aminoisobenzofuran-1,3-dione**.



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Caption: Derivatization via Amino-Acylation.

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References

- 1. 4-Aminoisobenzofuran-1,3-dione|Research Chemical [benchchem.com]
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